Cas no 114870-03-0 (Fondaparinux sodium)
폰다파리눅스 나트륨(Fondaparinux sodium)은 선택적 Xa 인자 억제제로, 혈전증 예방 및 치료에 사용되는 합성 항응고제입니다. 화학적으로 펜타사카라이드 유도체로, 헤파린과 달리 혈소판 감소증(HIT) 유발 위험이 낮은 것이 특징입니다. 높은 생체이용률과 예측 가능한 약동학적 특성을 보이며, 신장 배설을 주 경로로 합니다. 주로 수술 후 심부정맥혈전증(DVT) 예방에 사용되며, 표준 헤파린 대비 출혈 부작용이 적고 투여 편의성이 우수합니다. 분자량 1728 Da의 단일 화합물로, 면역원성이 낮아 장기 사용 시에도 안전성이 입증되었습니다.

Fondaparinux sodium structure
상품 이름:Fondaparinux sodium
Fondaparinux sodium 화학적 및 물리적 성질
이름 및 식별자
-
- Fondaparinux sodium
- decasodium (2R,3S,4S,5R,6R)-3-[(2R,3R,4R,6R)-5-[(2R,3R,4S,5S,6S)-6-carboxylato-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-oxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxy-oxane-2-carboxylate
- FONDAPARINUX SODIUM SALT
- Fondaparin sodium
- SR-90107A
- Fondaparinux sodium solution
- Methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(14)-O-β-D-glucopyranuronosyl-(14)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(14)-O-2-O-sulfo-α-L-idopyranuronosyl-(14)-2-deoxy-2-(sulfoamino)-α-D-glucopyranoside 6-(hydrogen sulfate) sodium salt
- a-D-Glucopyranoside, methylO-2-deoxy-6-O-sulfo-2-(sulfoamino)-a-D-glucopyranosyl-(1®4)-O-b-D-glucopyranuronosyl-(1®4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-a-D-glucopyranosyl-(1®4)-O-2-O-sulfo-a-L-idopyranuronosyl-(1®4)-2-deoxy-2-(sulfoamino)-,6-(hydrogen sulfate), decasodium salt (9CI)
- Arixtra
- IC 85158
- IC 851589
- Org 31540
- SR 90107A
- Xantidar
- D01844
- Arixtra (tn)
- Fondaparinux sodium N-4
- Fondaparinux (sodium salt)
- Fondaparinux sodiuM(D01844)
- Fondaparinux and intermediates
- Fondaparinux sodium, >=98%
- Quixidar
- X0Q6N9USOZ
- fondaparinux-sodium
- Fondaparinux sodium [USAN:INN:BAN]
- Fondaparinux sodium (JAN/USAN/INN)
- alpha-D-Glucopyranoside, methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranuronosyl(1-4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-2-O-sulfo-al
- Fondaparinux sodium for assay
- Fondaparinux sodium identification
- Methly O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranuronosyl-(1-4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-a
- DTXSID501027612
- CHEMBL1200644
- fondaparinux sodico
- 114870-03-0
- alpha-D-Glucopyranoside, methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-->4)-O-beta-D-glucopyranuronosyl-(1-->4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-->4)-O-2-O-sulfo-alpha-L-idopyranuronosyl-(1-->4)-2-deoxy-2-(sulfoamino)-, 6-(hydrogen sulfate), sodium salt (1:10)
- decasodium methyl 2,6-di-O-sulfonato-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyluronate-(1->4)-2,3,6-tri-O-sulfonato-alpha-D-glucopyranosyl-(1->4)-2-O-sulfonato-alpha-L-idopyranosyluronate-(1->4)-2,6-di-O-sulfonato-alpha-D-glucopyranoside
- Fondaparinux sodium (JAN/USP/INN)
- Natural heparin pentasaccharide Sodium
- FONDAPARINUX SODIUM (USP-RS)
- Decasodium methyl O-(2-deoxy-6-O-sulfo-2-sulfoamino-alpha-D-glucopyranosyl)-(1->4)-O-(beta-D-glucopyranosyluronic acid)-(1->4)-O-(2-deoxy-3,6-di-O-sulfo-2-sulfoamino-alpha-D-glucopyranosyl)-(1->4)-O-(2-O-sulfo-alpha-L-idopyranosyluronic acid)-(1->4)-2-deoxy-6-O-sulfo-2-sulfoamino-alpha-D-glucopyranoside
- decasodium 6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)tetrahydropyran-3-yl]oxy-5-sulfonatooxy-tetrahydropyran-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)tetrahydropyran-3-yl]oxy-3-[4;Fondaparinux sodium
- Fondaparinux (sodium)
- FONDAPARINUX SODIUM [JAN]
- Q421218
- FONDAPARINUX SODIUM [WHO-DD]
- C71476
- A803253
- Fondaparinux sodium [USAN]
- UNII-X0Q6N9USOZ
- FONDAPARINUX SODIUM (MART.)
- SR-90107
- IC-851589
- GSK-576428
- FONDAPARINUX SODIUM [EMA EPAR]
- Methly O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranuronosyl-(1-4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-2-O-sulfo-alpha-L-idopyranuronosyl-(1-4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranoside, decasodium salt
- FONDAPARINUX SODIUM [MI]
- Methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-O-beta-D-glucopyra-nuronosyl-(1->4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-O-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranoside, decasodium salt
- BDBM50604260
- AS-80003
- fondaparinuxum natricum
- Org-31540
- FONDAPARINUX SODIUM [USP MONOGRAPH]
- FONDAPARINUX SODIUM [INN]
- alpha-D-Glucopyranoside, methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranuronosyl(1-4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-2-O-sulfo-alpha-L-idopyranuronosyl-(1-4)-2-deoxy-2-(sulfoamino)-, 6-(hydrogen sulfate), decasodium salt
- B01AX05
- FONDAPARINUX SODIUM (USP MONOGRAPH)
- Fondaparin sodium;SR-90107A
- Methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranuronosyl-(1-4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1-4)-O-2-O-sulfo-alpha-L-idopyranuronosyl-(1-4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranoside, decasodium salt
- FONDAPARINUX SODIUM [USP-RS]
- FONDAPARINUX SODIUM [ORANGE BOOK]
- CCG-270693
- fondaparinux sodique
- AKOS005146286
- FONDAPARINUX SODIUM [MART.]
- Fondaparinux sodium?
-
- MDL: MFCD06794972
- 인치: 1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1
- InChIKey: XEKSTYNIJLDDAZ-JASSWCPGSA-D
- 미소: S(N([H])[C@@]1([H])[C@@]([H])(O[C@]2([H])[C@]([H])(C(=O)[O-])O[C@]([H])([C@@]([H])([C@@]2([H])O[H])OS(=O)(=O)[O-])O[C@]2([H])[C@@]([H])(C([H])([H])OS(=O)(=O)[O-])O[C@@]([H])([C@@]([H])([C@@]2([H])O[H])N([H])S(=O)(=O)[O-])OC([H])([H])[H])O[C@]([H])(C([H])([H])OS(=O)(=O)[O-])[C@]([H])([C@]1([H])OS(=O)(=O)[O-])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C(=O)[O-])O1)O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OS(=O)(=O)[O-])O1)O[H])O[H])N([H])S(=O)(=O)[O-])O[H])O[H])(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
계산된 속성
- 정밀분자량: 1726.77000
- 동위원소 질량: 1728.786
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 9
- 수소 결합 수용체 수량: 52
- 중원자 수량: 101
- 회전 가능한 화학 키 수량: 20
- 복잡도: 3330
- 총 키 단위 수량: 11
- 원자 구조의 중심 수량을 확정하다.: 25
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 901
실험적 성질
- 색과 성상: No data available
- 융해점: No data available
- 비등점: °Cat760mmHg
- 플래시 포인트: °C
- 용해도: 生物体外In Vitro:H2O : ≥ 30 mg/mL(17.26 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 900.82000
- LogP: -9.34120
- 비선광도: D23 +48° (c = 0.61 in water)
- 증기압: No data available
Fondaparinux sodium 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fondaparinux sodium 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71634-1mg |
Fondaparinux (sodium salt) |
114870-03-0 | 98% | 1mg |
¥393.00 | 2022-04-26 | |
Chemenu | CM195379-10mg |
Fondaparinux sodium |
114870-03-0 | 97% | 10mg |
$117 | 2022-03-02 | |
DC Chemicals | DC4207-1 g |
Fondaparinux sodium |
114870-03-0 | >98% | 1g |
$3200.0 | 2022-02-28 | |
Chemenu | CM195379-50mg |
Fondaparinux sodium |
114870-03-0 | 97% | 50mg |
$413 | 2021-06-15 | |
Chemenu | CM195379-10mg |
Fondaparinux sodium |
114870-03-0 | 97% | 10mg |
$117 | 2021-06-15 | |
S e l l e c k ZHONG GUO | S3736-5mg |
Fondaparinux Sodium (Org 31540) |
114870-03-0 | 97% | 5mg |
¥1204.23 | 2023-09-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71634-10mg |
Fondaparinux (sodium salt) |
114870-03-0 | 98% | 10mg |
¥2201.00 | 2022-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD168756-10mg |
(2S,3S,4R,5R,6R)-6-(((2R,3R,4R,5R,6R)-6-(((2R,3S,4S,5R,6R)-2-Carboxy-4-hydroxy-6-(((2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-((sulfooxy)methyl)tetrahydro-2H-pyran-3-yl)oxy)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl)oxy)-5-(sulfoamino)-4-(sulfooxy)-2-((sulfooxy)methyl)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid, decasodium salt |
114870-03-0 | 98% | 10mg |
¥1349.0 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4076-5 mg |
Fondaparinux sodium |
114870-03-0 | 98.00% | 5mg |
¥687.00 | 2022-04-26 | |
Cooke Chemical | BD8503831-10mg |
Fondaparinux sodium |
114870-03-0 | 98% | 10mg |
RMB 1079.20 | 2025-02-20 |
Fondaparinux sodium 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:114870-03-0)Fondaparinux sodium
주문 번호:A803253
인벤토리 상태:in Stock/in Stock/in Stock
재다:25mg/50mg/100mg
순결:99%/99%/99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:40
가격 ($):267.0/454.0/764.0
atkchemica
골드 회원
(CAS:114870-03-0)Fondaparinux sodium
주문 번호:CL15176
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:36
가격 ($):discuss personally
Fondaparinux sodium 관련 문헌
-
Ryan J. Weiss,Philip L. S. M. Gordts,Dzung Le,Ding Xu,Jeffrey D. Esko,Yitzhak Tor Chem. Sci. 2015 6 5984
-
Haiying Liu,Zhenqing Zhang,Robert J. Linhardt Nat. Prod. Rep. 2009 26 313
-
Milan Remko,Piet Th. Van Duijnen,Ria Broer RSC Adv. 2013 3 9843
-
Fatma H. Al-Awadhi,Hendrik Luesch Nat. Prod. Rep. 2020 37 827
-
Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150
114870-03-0 (Fondaparinux sodium) 관련 제품
- 9041-08-1(Heparin sodium salt)
- 478064-43-6(1-benzyl-N'-cyclopropanecarbonylpiperidine-4-carbohydrazide)
- 1361656-13-4(5-Amino-6-(2,3,4-trichlorophenyl)picolinonitrile)
- 609823-03-2(N-(4-Chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine)
- 2034540-86-6(2-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzamide)
- 2228493-76-1(ethyl 4-(oxiran-2-yl)methylpiperidine-1-carboxylate)
- 1479408-44-0((4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone)
- 890098-05-2((2-fluorophenyl)-(2-methoxyphenyl)methanone)
- 43120-25-8(1-benzyl-1H-indazole)
- 1526663-36-4(N-(1-methylpiperidin-4-yl)methylhydroxylamine)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:114870-03-0)Fondaparinux sodium

순결:97%+
재다:100mg
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:114870-03-0)Fondaparinux sodium

순결:99.9%
재다:200kg
가격 ($):문의